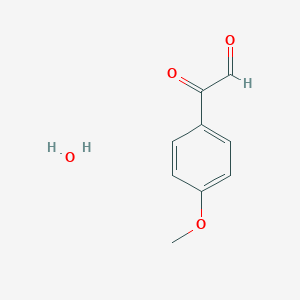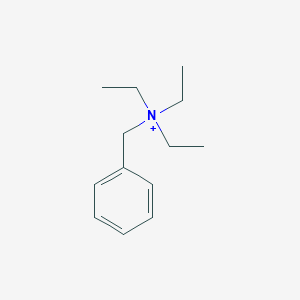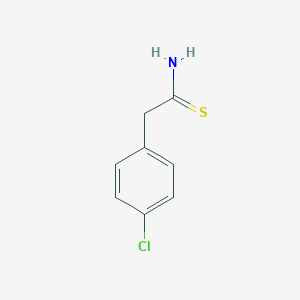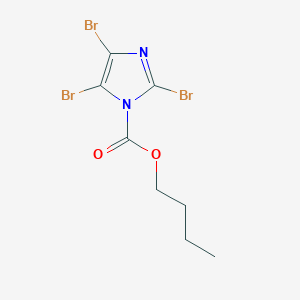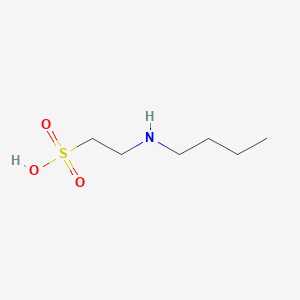
2-(Butylamino)ethanesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylamino)ethanesulphonic acid, also known as taurine, is a naturally occurring amino acid that is widely distributed in animal tissues. It was first isolated from ox bile in 1827 by German chemists Friedrich Tiedemann and Leopold Gmelin. Taurine has numerous physiological functions, including regulating osmotic pressure, modulating neurotransmission, and protecting cells from oxidative stress.
作用机制
The exact mechanism of action of 2-(Butylamino)ethanesulphonic acid is not fully understood, but it is thought to modulate ion channels, regulate neurotransmitter release, and act as an antioxidant. Taurine has been shown to interact with various receptors, including GABA-A, glycine, and NMDA receptors. Taurine also regulates calcium homeostasis, which plays a crucial role in many cellular processes.
生化和生理效应
Taurine has numerous biochemical and physiological effects on the body. Taurine is involved in the regulation of osmotic pressure, which helps to maintain cell volume and prevent cell damage. Taurine also acts as an antioxidant, protecting cells from oxidative stress. Taurine is involved in the regulation of neurotransmission, modulating the activity of various neurotransmitters such as GABA and glutamate. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.
实验室实验的优点和局限性
Taurine has several advantages for lab experiments. Taurine is readily available and relatively inexpensive, making it a popular choice for research. Taurine is also non-toxic and has a low risk of adverse effects, making it a safe choice for animal studies. However, there are also limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments. Taurine has a short half-life, which can make it difficult to measure its effects over time. Taurine is also a naturally occurring compound, which can make it challenging to isolate its specific effects from other compounds present in the experimental system.
未来方向
There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research. One area of interest is the potential therapeutic effects of 2-(Butylamino)ethanesulphonic acid on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential role of 2-(Butylamino)ethanesulphonic acid in regulating the gut microbiome and its implications for human health. Additionally, there is growing interest in the use of 2-(Butylamino)ethanesulphonic acid as a nutritional supplement, particularly in sports nutrition and energy drinks.
Conclusion
In conclusion, 2-(Butylamino)ethanesulphonic acid is a naturally occurring amino acid with numerous physiological functions and potential therapeutic effects. Taurine has been extensively studied for its beneficial effects on cardiovascular health, neurodegenerative diseases, and other disorders. While there are limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments, it remains a popular choice for research due to its availability, safety, and low cost. There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
Taurine can be synthesized from cysteine in the liver and pancreas through a series of enzymatic reactions. However, 2-(Butylamino)ethanesulphonic acid is also found in various foods, such as meat, fish, and dairy products. Therefore, dietary intake is the primary source of 2-(Butylamino)ethanesulphonic acid for humans.
科学研究应用
Taurine has been extensively studied for its potential therapeutic effects on various diseases and disorders. For example, 2-(Butylamino)ethanesulphonic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism. Furthermore, 2-(Butylamino)ethanesulphonic acid has been investigated as a potential treatment for diabetes, obesity, and liver disease.
属性
CAS 编号 |
17527-07-0 |
|---|---|
产品名称 |
2-(Butylamino)ethanesulphonic acid |
分子式 |
C6H15NO3S |
分子量 |
181.26 g/mol |
IUPAC 名称 |
2-(butylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChI 键 |
IPRSYPLQDZLFFB-UHFFFAOYSA-N |
SMILES |
CCCCNCCS(=O)(=O)O |
规范 SMILES |
CCCC[NH2+]CCS(=O)(=O)[O-] |
其他 CAS 编号 |
17527-07-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




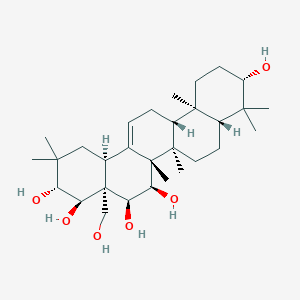
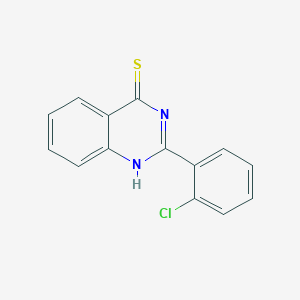
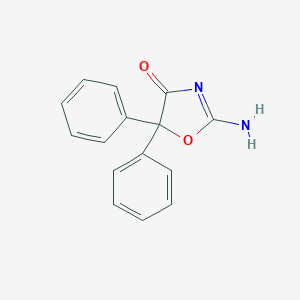
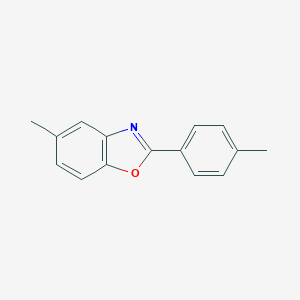
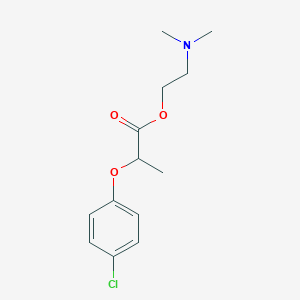
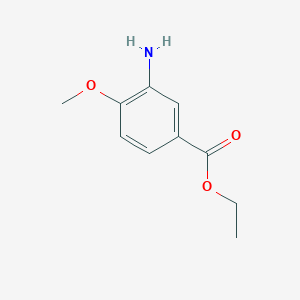
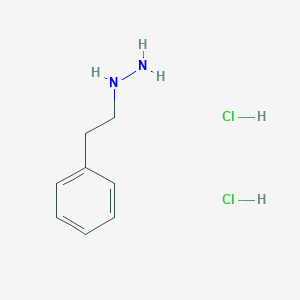
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
